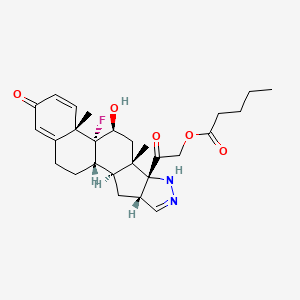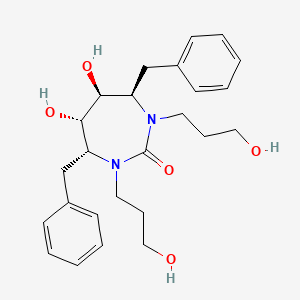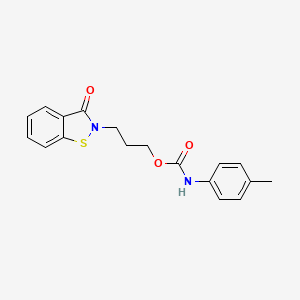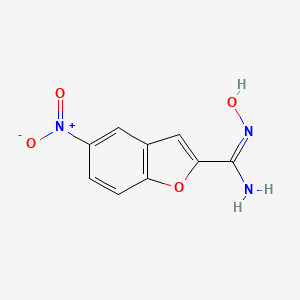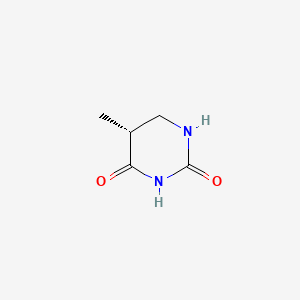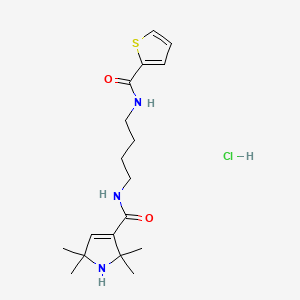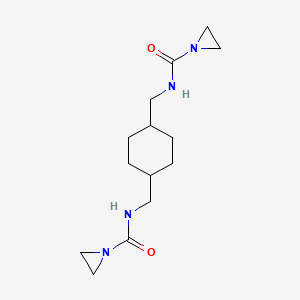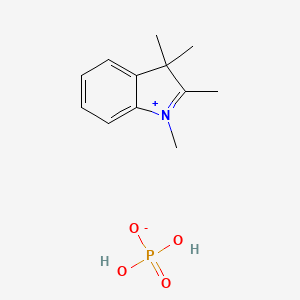
1,2,3,3-Tetramethyl-3H-indolium dihydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,3-Tetramethyl-3H-indolium dihydrogen phosphate is a chemical compound with the molecular formula C36H48N3O4P and a molecular weight of 617.76 . This compound is part of the indolium family, known for its unique structural properties and diverse applications in various scientific fields.
Preparation Methods
The synthesis of 1,2,3,3-Tetramethyl-3H-indolium dihydrogen phosphate typically involves the reaction of 1,2,3,3-Tetramethyl-3H-indolium iodide with a phosphate source under controlled conditions. The reaction conditions often include the use of solvents such as methanol and specific temperature settings to ensure the desired product yield . Industrial production methods may involve large-scale synthesis using automated reactors to maintain consistency and efficiency.
Chemical Reactions Analysis
1,2,3,3-Tetramethyl-3H-indolium dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding indole derivatives, while substitution reactions can produce various substituted indolium compounds.
Scientific Research Applications
1,2,3,3-Tetramethyl-3H-indolium dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is employed in biochemical assays and as a fluorescent marker in imaging studies.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 1,2,3,3-Tetramethyl-3H-indolium dihydrogen phosphate involves its interaction with specific molecular targets and pathways. It can act as an electron donor or acceptor, facilitating various redox reactions. The compound’s unique structure allows it to bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
1,2,3,3-Tetramethyl-3H-indolium dihydrogen phosphate can be compared with other similar compounds such as:
1,2,3,3-Tetramethyl-3H-indolium iodide: Similar in structure but differs in its anionic counterpart, leading to different chemical properties and applications.
1,2,3,3-Tetramethyl-3H-indolium chloride: Another related compound with distinct reactivity and uses in various fields.
The uniqueness of this compound lies in its phosphate group, which imparts specific chemical and biological properties, making it valuable in diverse research and industrial applications.
Properties
CAS No. |
83968-89-2 |
|---|---|
Molecular Formula |
C12H16N.H2O4P C12H18NO4P |
Molecular Weight |
271.25 g/mol |
IUPAC Name |
dihydrogen phosphate;1,2,3,3-tetramethylindol-1-ium |
InChI |
InChI=1S/C12H16N.H3O4P/c1-9-12(2,3)10-7-5-6-8-11(10)13(9)4;1-5(2,3)4/h5-8H,1-4H3;(H3,1,2,3,4)/q+1;/p-1 |
InChI Key |
IXFAGCSPMNGYDY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C)C.OP(=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


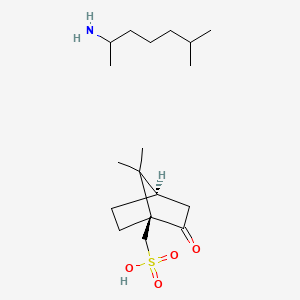



![9-propyl-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12709849.png)
